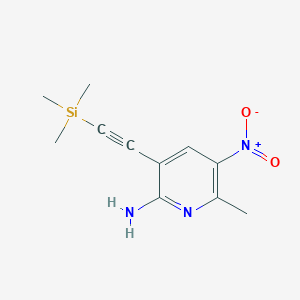

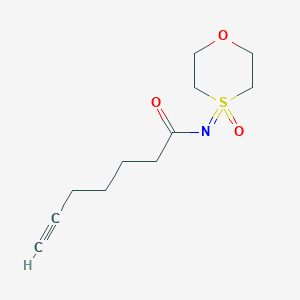

6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemical Reactions and Synthesis

6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine and related compounds have been explored in various chemical reactions and synthesis processes. For instance, Čikotienė et al. (2007) investigated the reactions of related pyridine derivatives, finding that primary and secondary amines and thiols participate in regio- and stereoselective addition reactions to the triple bond of such compounds, forming distinct syn- and anti-addition products (Čikotienė et al., 2007). Similarly, Gunasekaran et al. (2014) described the synthesis of novel pyrazolo[3,4-b]pyridines through l-Proline-catalyzed domino reactions involving related nitropyridine compounds (Gunasekaran et al., 2014).

Catalysis and Material Science

In the field of material science and catalysis, Ionkin et al. (2006) synthesized a series of nitro-substituted bis(imino)pyridine ligands and their corresponding Fe(II) complexes. These complexes, including variations of nitropyridine, were found to be effective catalysts for the production of α-olefins and demonstrated enhanced temperature stability and longer lifetimes compared to non-nitro-substituted counterparts (Ionkin et al., 2006).

Organic and Medicinal Chemistry

In organic and medicinal chemistry, Dabrowska et al. (2009) utilized p-Nitroaniline, a compound structurally similar to 6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine, to investigate reaction mechanisms leading to aminomethylenebisphosphonic acids, which have potential applications in antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activities (Dabrowska et al., 2009).

Photocaging and Optical Materials

In the realm of photocaging and optical materials, Arora et al. (2016) explored the effects of methyl substitution in ruthenium tris(2-pyridylmethyl)amine photocaging groups for nitriles. They found that the addition of steric bulk accelerated photochemical and thermal nitrile release, which has implications for the controlled release of active compounds in various applications (Arora et al., 2016).

properties

IUPAC Name |

6-methyl-5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2Si/c1-8-10(14(15)16)7-9(11(12)13-8)5-6-17(2,3)4/h7H,1-4H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQZEVFMBRIENM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N)C#C[Si](C)(C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2668445.png)

![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2668448.png)

![2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2668449.png)

![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-6-methylpyridazine](/img/structure/B2668450.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[(5-methyl-2-furyl)methyl]amino}-3-oxopropanoate](/img/structure/B2668452.png)

![1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2668458.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2668462.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2668465.png)